molecular formula C19H14Cl2 B13745680 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene

2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene

Cat. No.: B13745680
M. Wt: 313.2 g/mol
InChI Key: NONCGAHJPGXHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is an organic compound with the molecular formula C15H12Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 1 positions, and two phenyl groups are attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene typically involves the chlorination of 3,4-diphenylbenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of phenyl-substituted derivatives.

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethane derivatives.

Scientific Research Applications

2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The phenyl groups provide stability to the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(chloromethyl)benzene
  • 3,4-Dichlorotoluene
  • 2,3-Dichlorobenzyl chloride

Uniqueness

2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and stability. The compound’s structure allows for selective reactions at specific positions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C19H14Cl2

Molecular Weight

313.2 g/mol

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-diphenylbenzene

InChI

InChI=1S/C19H14Cl2/c20-13-16-11-12-17(14-7-3-1-4-8-14)18(19(16)21)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

NONCGAHJPGXHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)CCl)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.